1-butyl-4-chloro-1H-pyrazole
Overview
Description
1-butyl-4-chloro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a butyl group at position 1, and a chlorine atom at position 4. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-4-chloro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 1-butylhydrazine with 4-chloro-3-oxobutanoic acid under acidic conditions can yield this compound. Another method involves the use of palladium-catalyzed coupling reactions, where a terminal alkyne, hydrazine, and an aryl halide are combined under suitable conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions with dipolarophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of bases or acids to facilitate the substitution process.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride are commonly used for oxidation and reduction reactions.
Cycloaddition Reactions: Reagents like azides or nitrile oxides are used in cycloaddition reactions, often under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and fused heterocyclic compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
1-butyl-4-chloro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-butyl-4-chloro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-3-chloro-1H-pyrazole
- 1-butyl-4-bromo-1H-pyrazole
- 1-butyl-4-fluoro-1H-pyrazole
Uniqueness
1-butyl-4-chloro-1H-pyrazole is unique due to the presence of the chlorine atom at position 4, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-butyl-4-chloropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMUOQWYGYOIIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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